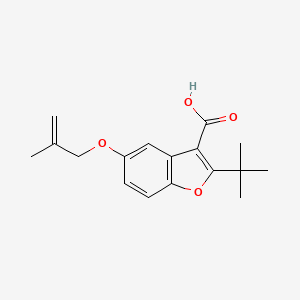
2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid, also known as BMBC, is a synthetic compound that belongs to the class of benzofuran derivatives. It is widely used in scientific research due to its potent biological activities. BMBC is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection of cells from oxidative stress-induced damage. It has also been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, as well as its potent biological activities. However, there are also some limitations to its use in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on specific signaling pathways and enzymes. Moreover, the development of new synthetic methods for this compound can improve its yield and purity, making it more accessible for scientific research.
Synthesemethoden
2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid is synthesized using a specific method that involves the reaction of 2-hydroxy-5-((2-methylallyl)oxy)benzoic acid with tert-butyl chloroformate in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of this compound is typically high, and the purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl)-5-((2-methylallyl)oxy)benzofuran-3-carboxylic acid has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound also exhibits potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Moreover, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10(2)9-20-11-6-7-13-12(8-11)14(16(18)19)15(21-13)17(3,4)5/h6-8H,1,9H2,2-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRRYSYWWPBOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)
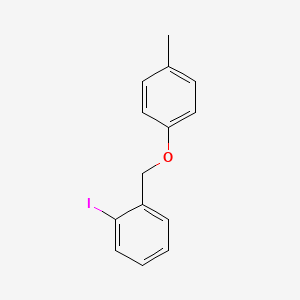
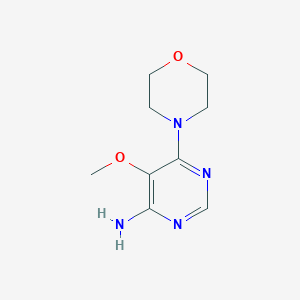
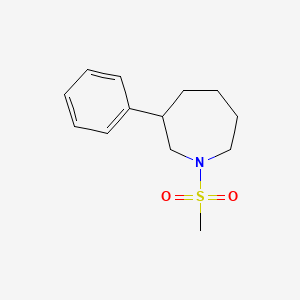
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)
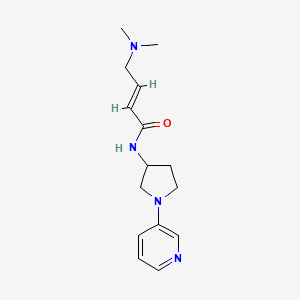
![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)
methyl}quinolin-8-ol](/img/structure/B2581245.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
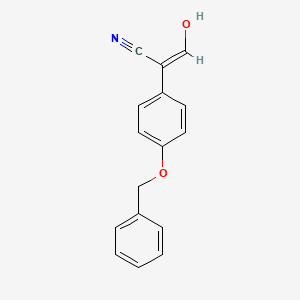
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)
